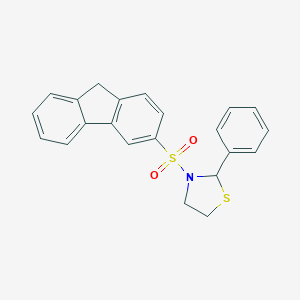
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a complex organic compound with a molecular formula of C18H18ClF3N2O2S This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings that benefit from the presence of the trifluoromethyl group
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-((4-nitrophenyl)sulfonyl)piperazine: Similar structure but with a nitro group instead of a trifluoromethyl group.
1-Benzyl-4-((4-methylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Benzyl-4-((4-bromophenyl)sulfonyl)piperazine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for various applications, particularly in drug discovery and development .
Propiedades
IUPAC Name |
1-benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O2S/c19-17-7-6-15(12-16(17)18(20,21)22)27(25,26)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZGCGOGSVVQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492476.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492478.png)
![4-[3-(9H-fluoren-2-ylsulfonyl)-1,3-thiazolidin-2-yl]phenyl methyl ether](/img/structure/B492480.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B492481.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B492483.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B492484.png)
![2-(3,4-dimethoxyphenyl)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492488.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide](/img/structure/B492489.png)
![2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492491.png)
![N-(3-chlorophenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492493.png)
![N-(3-chlorophenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492494.png)
![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)
